molecular formula C19H40NO4P B14289205 Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate CAS No. 120551-74-8

Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate

Katalognummer: B14289205
CAS-Nummer: 120551-74-8
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: KDBKVBDPCBNFRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . The reaction conditions often include the use of a base such as potassium tert-butoxide to facilitate the deprotonation of diethyl phosphite, allowing it to react with the alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chain and diethylamino group make it particularly useful in applications requiring amphiphilic properties, such as in surfactants or emulsifiers .

Eigenschaften

CAS-Nummer

120551-74-8

Molekularformel

C19H40NO4P

Molekulargewicht

377.5 g/mol

IUPAC-Name

11-diethoxyphosphoryl-N,N-diethylundecanamide

InChI

InChI=1S/C19H40NO4P/c1-5-20(6-2)19(21)17-15-13-11-9-10-12-14-16-18-25(22,23-7-3)24-8-4/h5-18H2,1-4H3

InChI-Schlüssel

KDBKVBDPCBNFRE-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)CCCCCCCCCCP(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.